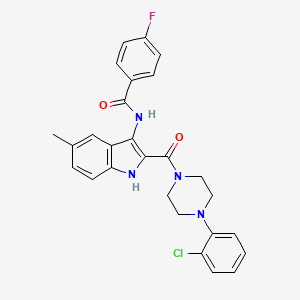
N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C27H24ClFN4O2 and its molecular weight is 490.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The specific interaction of This compound It can be inferred that the compound may interact with the biological targets in a way that inhibits the growth or proliferation of the target organism, such asMycobacterium tuberculosis H37Ra .
Biochemical Pathways
The exact biochemical pathways affected by This compound Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication ofMycobacterium tuberculosis H37Ra .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant activity againstMycobacterium tuberculosis H37Ra, suggesting that this compound may also have a similar effect .
Actividad Biológica
N-(2-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-1H-indol-3-yl)-4-fluorobenzamide is a complex chemical compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications in various fields of research.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C27H28ClN3O
- Molecular Weight : 491.0 g/mol
The structure includes a piperazine moiety, which is known for its versatility in drug design, particularly in neuropharmacology and oncology.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Dopamine Receptors : The piperazine group is known to interact with dopamine receptors, which may play a role in modulating neurochemical pathways relevant to psychiatric disorders.
- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, suggesting that this compound might inhibit specific kinases involved in cancer cell proliferation and survival pathways.
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies. This is likely due to its ability to induce apoptosis and inhibit cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Apoptosis induction |
| MCF7 (breast) | 15.3 | Cell cycle arrest |
| A549 (lung) | 10.8 | Inhibition of kinase activity |
Neuropharmacological Effects
The compound's piperazine structure suggests potential activity in neuropharmacology:
- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects through modulation of serotonergic pathways.
Study 1: Efficacy in Cancer Models
A study conducted on the efficacy of similar benzamide derivatives reported that compounds with a piperazine moiety demonstrated enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism involved the activation of apoptotic pathways and inhibition of anti-apoptotic proteins.
Study 2: Neuropharmacological Assessment
In a rodent model, the compound was evaluated for its potential antidepressant effects. Behavioral assays indicated significant improvement in depressive-like symptoms, correlating with increased levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
N-[2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O2/c1-17-6-11-22-20(16-17)24(31-26(34)18-7-9-19(29)10-8-18)25(30-22)27(35)33-14-12-32(13-15-33)23-5-3-2-4-21(23)28/h2-11,16,30H,12-15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBLKTWQVQABAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













